Cas no 66432-30-2 (alpha-Methyl-d3-phenethyl-d8-amine)
66432-30-2 structure
Product Name:alpha-Methyl-d3-phenethyl-d8-amine
CAS-nummer:66432-30-2
MF:C9H13N
MW:146.274000883102
CID:511822
PubChem ID:3056364
Update Time:2025-04-19
alpha-Methyl-d3-phenethyl-d8-amine Chemische en fysische eigenschappen
Naam en identificatie
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- alpha-Methyl-d3-phenethyl-d8-amine
- 1,2,2-trideuterio-2-pentadeuteriophenyl-1-trideuteriomethyl-ethylamine
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
- Amphetamine-d11
- Phenethyl-d8-amine, alpha-methyl-d3-
- BRN 2867622
- 73758-24-4
- DTXSID70994649
- 66432-30-2
-
- Inchi: 1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,7D2,8D
- InChI-sleutel: KWTSXDURSIMDCE-AAFMOIDSSA-N
- LACHT: NC([2H])(C([2H])([2H])[2H])C([2H])([2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Berekende eigenschappen
- Exacte massa: 146.173843624g/mol
- Monoisotopische massa: 146.173843624g/mol
- Aantal isotopen atomen: 11
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 10
- Aantal draaibare bindingen: 2
- Complexiteit: 84.7
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 26Ų
alpha-Methyl-d3-phenethyl-d8-amine Gerelateerde literatuur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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